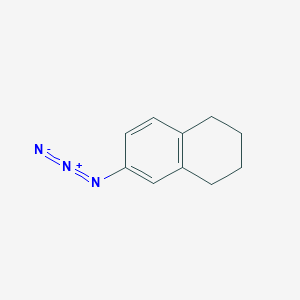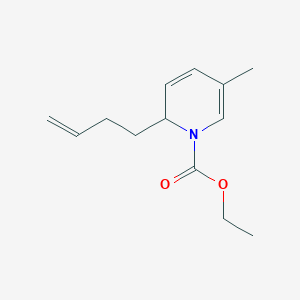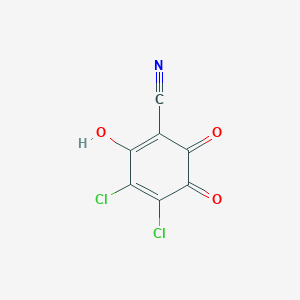![molecular formula C24H24O4 B14303034 Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate CAS No. 114626-60-7](/img/no-structure.png)
Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate is an organic compound with the molecular formula C20H20O4 It is a derivative of benzoic acid and is characterized by the presence of two 4-hydroxyphenyl groups attached to a central benzoate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate typically involves the esterification of benzoic acid derivatives with butanol in the presence of a catalyst. One common method is the reaction of 2-[bis(4-hydroxyphenyl)methyl]benzoic acid with butanol under acidic conditions to form the ester. The reaction is usually carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes involve the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the benzoate moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity to proteins and other macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl 2-[bis(3,5-dibromo-4-hydroxyphenyl)methyl]benzoate
- Ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate
- Methyl 3,4-bis(bromomethyl)benzoate
Uniqueness
Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate is unique due to its specific substitution pattern and the presence of butyl ester functionality. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
| 114626-60-7 | |
Formule moléculaire |
C24H24O4 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate |
InChI |
InChI=1S/C24H24O4/c1-2-3-16-28-24(27)22-7-5-4-6-21(22)23(17-8-12-19(25)13-9-17)18-10-14-20(26)15-11-18/h4-15,23,25-26H,2-3,16H2,1H3 |
Clé InChI |
YAGIZCHVEGQUPE-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC=CC=C1C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Phosphorane, [(2-methoxyphenyl)methylene]triphenyl-](/img/structure/B14302986.png)

![2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene](/img/structure/B14303016.png)
